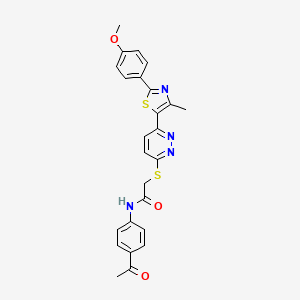

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

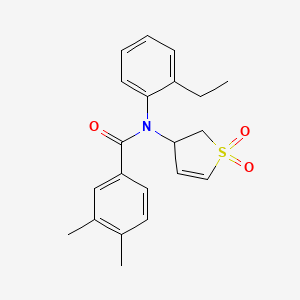

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or an amine, the nitro group through a nitration reaction, and the thioether group through a reaction with a thiol .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon and nitrogen atoms. The presence of the nitro group could make the compound somewhat polar, while the thioether and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amine group could act as a base or nucleophile, the nitro group could be reduced to an amine, and the thioether group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by its polarity and ability to form hydrogen bonds .科学的研究の応用

Novel Tandem Transformations and Synthesis Applications

Researchers have explored the novel transformations of amino and carbonyl/nitrile groups in the synthesis of thienopyrimidine derivatives. For instance, innovative pathways were investigated for thieno[2,3-d]pyrimidin-4(3H)-one derivatives, leading to the discovery of new ring systems and potential applications in the design of pharmaceutical compounds (Pokhodylo et al., 2010).

Anticancer and HDAC Inhibition

The design and synthesis of benzamide derivatives have shown significant promise in cancer treatment. For example, compounds like MGCD0103, an orally active histone deacetylase (HDAC) inhibitor, have demonstrated potent anticancer activity by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Antifolate and Enzyme Inhibition for Cancer Therapy

The development of dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors based on the thieno[2,3-d]pyrimidine scaffold has been a significant area of research. These compounds exhibit potent inhibitory activities against both TS and DHFR, showcasing their potential as effective agents in cancer therapy (Gangjee et al., 2008).

Synthesis of Polyamides and Material Science Applications

The chemical synthesis of polyamides containing uracil and adenine showcases an application of related compounds in material science, particularly in the development of polymers with potential biological activity or specific physical properties (Hattori & Kinoshita, 1979).

Development of Novel Sulfonamides for Enzyme Inhibition

Research into the synthesis of acridine and bis acridine sulfonamides demonstrates the pursuit of new inhibitors for enzymes like carbonic anhydrase. These efforts contribute to the broader search for therapeutic agents that can regulate enzymatic activity for disease treatment (Ulus et al., 2013).

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves the condensation of 4-nitroaniline with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate. This intermediate is then reacted with thiourea to form 2-(4-nitrophenyl)-2-oxoethylthiourea. The thiourea intermediate is then reacted with 5-formyl-2,4-dihydroxypyrimidine to form the desired compound.", "Starting Materials": [ "4-nitroaniline", "ethyl acetoacetate", "thiourea", "5-formyl-2,4-dihydroxypyrimidine" ], "Reaction": [ "4-nitroaniline is condensed with ethyl acetoacetate in the presence of a base to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate.", "2-(4-nitrophenyl)-2-oxoethyl acetoacetate is then reacted with thiourea in the presence of a base to form 2-(4-nitrophenyl)-2-oxoethylthiourea.", "2-(4-nitrophenyl)-2-oxoethylthiourea is then reacted with 5-formyl-2,4-dihydroxypyrimidine in the presence of a base to form N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide." ] } | |

CAS番号 |

888413-95-4 |

分子式 |

C19H16N6O5S |

分子量 |

440.43 |

IUPAC名 |

N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |

InChI |

InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-4-2-1-3-5-11)18(28)24-19(23-16)31-10-14(26)21-12-6-8-13(9-7-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28) |

InChIキー |

LXKXWQCHHWFUTH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)

![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)

![Benzyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2613613.png)

![3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2613620.png)

![1-[2-(Allyloxy)benzyl]piperazine](/img/structure/B2613622.png)

![N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2613625.png)